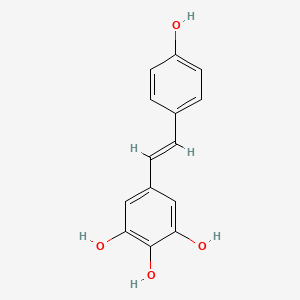

4-HydroxyResveratrol

Description

The exact mass of the compound this compound is 244.07355886 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

331443-00-6 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,2,3-triol |

InChI |

InChI=1S/C14H12O4/c15-11-5-3-9(4-6-11)1-2-10-7-12(16)14(18)13(17)8-10/h1-8,15-18H |

InChI Key |

GRZOJEWQFCAKPF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C(=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

pharmacokinetics and metabolism of 4-HydroxyResveratrol

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 4-Hydroxyresveratrol (Oxyresveratrol)

Introduction: Beyond Resveratrol

For researchers in drug development and the natural products field, resveratrol (3,5,4′-trihydroxystilbene) is a well-trodden subject, lauded for a wide range of biological activities but notoriously hindered by poor bioavailability.[1][2] Its structural analog, this compound, also known as Oxyresveratrol (2,4,3′,5′-tetrahydroxystilbene), has emerged as a compound of significant interest.[3] Found in plants like Artocarpus lacucha and Ramulus Mori (blackberry tree), oxyresveratrol demonstrates potent biological activities, including tyrosinase inhibition, antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7]

However, like its famous cousin, the therapeutic promise of oxyresveratrol is directly tied to its fate in the body. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for translating its in vitro potency into in vivo efficacy. This guide provides a technical overview of the pharmacokinetics and metabolism of this compound, offering field-proven insights and detailed methodologies for its study.

Section 1: The Pharmacokinetic Profile of this compound

The journey of an orally administered compound is fraught with metabolic and physiological barriers. For this compound, this journey is characterized by rapid, extensive metabolism, which significantly limits the systemic exposure of the parent compound.

Absorption and Bioavailability

Oral absorption of stilbenoids like resveratrol can be deceptively high, with studies showing up to 75% of a dose being absorbed.[2][8] However, this does not equate to high bioavailability. Bioavailability refers to the fraction of the unchanged drug that reaches systemic circulation. Due to extensive first-pass metabolism in the intestine and liver, the oral bioavailability of resveratrol is often less than 1%.[8]

This compound faces similar challenges. Studies in rats have reported an absolute oral bioavailability of approximately 10-15%.[3] This low bioavailability is a critical hurdle in its development and is primarily attributed to the metabolic transformations it undergoes immediately upon absorption.[5][6]

Causality Insight: The numerous hydroxyl groups on the stilbene backbone make this compound an ideal substrate for Phase II conjugation enzymes located in the intestinal wall and liver. This "first-pass effect" is the principal reason for the discrepancy between absorption and bioavailability.

Attempts to improve bioavailability are ongoing. One notable strategy involves co-administration with bioenhancers like piperine, which has been shown to increase the oral bioavailability of oxyresveratrol in rats approximately two-fold, likely by inhibiting metabolic enzymes.[3]

Distribution

Once absorbed, this compound distributes widely throughout the body. In vivo studies in rats demonstrate that after administration, it can be found in most internal organs with a tissue-to-plasma concentration ratio (Kp) of 10–100 within minutes, indicating significant tissue uptake.[3] However, distribution into the central nervous system appears limited, with studies showing only minimal concentrations reaching the brain.[3] This has important implications for its potential use in treating neurological disorders and underscores the challenge of bypassing the blood-brain barrier.

Metabolism: The Core Challenge

Metabolism is the central event dictating the pharmacokinetic profile of this compound. The process is dominated by Phase II conjugation reactions, specifically glucuronidation and sulfation.[3][9]

-

Glucuronidation: This is a major metabolic pathway. The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the hydroxyl groups of the molecule. For the related compound resveratrol, UGT1A1 and UGT1A9 are key enzymes responsible for forming resveratrol 3-O-glucuronide and 4'-O-glucuronide, respectively.[10] These reactions occur extensively in both the intestine and the liver, contributing significantly to presystemic clearance.[10][11] Urinary excretion of oxyresveratrol glucuronide has been identified as a major route of elimination, confirming the importance of this pathway.[3]

-

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes, is another key metabolic route. In human liver cytosol, resveratrol is metabolized into multiple sulfated forms, with SULT1A1 playing a major role.[12] It is highly probable that this compound undergoes similar sulfation pathways.

It is crucial to recognize that these metabolites are not necessarily inactive. Some studies on resveratrol metabolites have shown they retain a degree of biological activity, which may contribute to the overall in vivo effects of the parent compound.[9]

Excretion

The hydrophilic glucuronide and sulfate conjugates of this compound are readily eliminated from the body. The primary route of excretion for these metabolites is via the urine.[3]

Quantitative Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for this compound (Oxyresveratrol) gathered from preclinical studies.

| Parameter | Value | Species | Dose & Route | Key Findings | Reference |

| Oral Bioavailability | ~10-15% | Rat | 100-400 mg/kg (oral) | Demonstrates significant first-pass metabolism. | [3] |

| Oral Bioavailability | Increased ~2-fold | Rat | 100 mg/kg (oral) | Co-administration with piperine (10 mg/kg) enhances bioavailability. | [3] |

| Tmax (Time to Peak) | ~15 minutes | Rat | 100-400 mg/kg (oral) | Indicates rapid absorption from the gastrointestinal tract. | [3] |

| Cmax (Peak Conc.) | ~1500 µg/L | Rat | 100 mg/kg (oral) + Piperine | Peak plasma concentration is significantly increased with a bioenhancer. | [3] |

| Distribution (Kp) | 10-100 | Rat | 10 mg/kg (IV) | Shows wide and rapid distribution into most internal organs. | [3] |

| Major Excretion Route | Urinary | Rat | IV and Oral | Excreted primarily as glucuronide conjugates in the urine. | [3] |

Section 2: Core Experimental Methodologies

To ensure trustworthy and reproducible results in pharmacokinetic studies, robust and validated protocols are essential. The following sections detail standard, self-validating workflows for investigating the metabolism and pharmacokinetics of this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a foundational experiment to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) in a rat model. The causality behind this choice is that rodent models provide a cost-effective and ethically regulated system to understand the in vivo disposition of a new chemical entity before human trials.

Step-by-Step Protocol:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats (200-250g) are acclimatized for at least one week with a standard diet and water ad libitum. A 12-hour light/dark cycle is maintained.

-

Group Allocation: Animals are randomly assigned to groups (n=5 per group), e.g., Intravenous (IV) group and Oral Gavage (PO) group. An IV group is essential for calculating absolute oral bioavailability.

-

Dosing Formulation:

-

IV Formulation: Dissolve this compound in a vehicle suitable for injection (e.g., a solution of 20% PEG400, 10% ethanol, and 70% saline) to a final concentration of 2 mg/mL for a 10 mg/kg dose.

-

PO Formulation: Suspend this compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water for a 100 mg/kg dose.

-

-

Administration:

-

IV: Administer the dose slowly via the tail vein.

-

PO: Administer the dose using an oral gavage needle.

-

-

Blood Sampling: Collect serial blood samples (~150 µL) from the jugular or saphenous vein into heparinized tubes at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). The selection of time points is critical to accurately capture the absorption, distribution, and elimination phases.

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis. This ensures the stability of the analyte.[13]

-

Data Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method (see Protocol 2.3). Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters using non-compartmental analysis.

Workflow Visualization: In Vivo Pharmacokinetic Study

Caption: Workflow for a rodent pharmacokinetic study.

In Vitro Metabolism Using Human Liver Microsomes (HLM)

This protocol is designed to identify major metabolites and characterize the enzymes involved. HLMs are a subcellular fraction rich in Phase I (CYP) and Phase II (UGT) enzymes, making them the gold standard for in vitro metabolism studies.[14]

Step-by-Step Protocol:

-

Reagent Preparation:

-

HLM Suspension: Thaw pooled HLM on ice and dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

-

Cofactor Solutions: Prepare fresh solutions of required cofactors. For glucuronidation, use UDPGA (uridine 5'-diphosphoglucuronic acid). For sulfation, use PAPS (3'-phosphoadenosine-5'-phosphosulfate). For CYP metabolism, use an NADPH-regenerating system.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

-

Reaction Initiation: Start the reaction by adding the cofactor solution (e.g., UDPGA for glucuronidation). The final reaction volume is typically 200 µL. Include a negative control with no cofactor to ensure metabolism is enzyme-dependent.

-

Incubation: Incubate for a set time (e.g., 60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 15 min) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.

Metabolic Pathway Visualization

Caption: Primary Phase II metabolic pathways of this compound.

Bioanalytical Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and metabolites in biological matrices due to its superior sensitivity and specificity.[15][16][17]

Step-by-Step Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable isotope-labeled compound).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the clear supernatant to a clean vial for injection.

-

-

Chromatographic Conditions (Example):

-

HPLC System: A standard HPLC or UPLC system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size). The C18 stationary phase is effective for retaining and separating non-polar to moderately polar compounds like stilbenes.[15]

-

Mobile Phase A: Water with 0.1% formic acid (to improve ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: Start with a low percentage of Mobile Phase B, gradually increasing it to elute the analytes. A typical gradient might run from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves monitoring a predefined precursor ion-to-product ion transition for the analyte and the internal standard.

-

MRM Transitions: These must be optimized for this compound (e.g., m/z 243 -> 133) and its metabolites.

-

-

Validation: The method must be fully validated according to regulatory guidelines (e.g., ICH) for linearity, accuracy, precision, selectivity, and stability to ensure data integrity.[18]

Conclusion and Future Directions

This compound (Oxyresveratrol) is a promising natural compound with diverse biological activities. However, its therapeutic development is constrained by its pharmacokinetic profile, which is dominated by low oral bioavailability due to extensive first-pass metabolism via glucuronidation and sulfation.[5][6]

For drug development professionals, overcoming this challenge is the primary objective. Future research should focus on:

-

Developing Novel Delivery Systems: Formulations such as nanoparticles, liposomes, or micellar preparations could protect the molecule from premature metabolism and enhance systemic exposure.[8][19]

-

Investigating Metabolite Activity: A thorough characterization of the biological activities of the major glucuronide and sulfate metabolites is needed. If these metabolites are active, the low bioavailability of the parent compound may be less of a concern.[9]

-

Exploring Metabolic Inhibitors: Co-administration with safe and effective inhibitors of UGT and SULT enzymes, as demonstrated with piperine, could be a viable strategy to boost the bioavailability of this compound.[3]

By applying the robust methodologies outlined in this guide, researchers can systematically characterize the ADME properties of this compound and its derivatives, paving the way for rational drug design and effective clinical translation.

References

-

Resveratrol Supported on Magnesium DiHydroxide (Resv@MDH) Represents an Oral Formulation of Resveratrol With Better Gastric Absorption and Bioavailability Respect to Pure Resveratrol. (2020). Frontiers. [Link]

-

Pharmacokinetic parameters of resveratrol in plasma, after its intravenous or oral administration. (n.d.). ResearchGate. [Link]

-

Bioavailability of resveratrol. (2015). ResearchGate. [Link]

-

Hydroxyresveratrol. (n.d.). Simple Organic. [Link]

-

Plasma concentration-time profile of oxyresveratrol after intravenous dose (a); after oral dose (b). (n.d.). ResearchGate. [Link]

-

Andres-Lacueva, C., et al. (2015). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. Oxidative Medicine and Cellular Longevity. [Link]

-

Andres-Lacueva, C., et al. (2015). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. PMC. [Link]

-

Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. (n.d.). PMC. [Link]

-

Sritularak, B., et al. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. PubMed. [Link]

-

Sritularak, B., et al. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. MDPI. [Link]

-

Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. (2022). Future Journal of Pharmaceutical Sciences. [Link]

-

Likhitwitayawuid, K., et al. (2019). Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats. BMC Complementary and Alternative Medicine. [Link]

-

Safety and pharmacokinetics of a highly bioavailable resveratrol preparation (JOTROL TM). (2022). ResearchGate. [Link]

-

Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. (2021). ResearchGate. [Link]

-

Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. (2024). Bentham Science. [Link]

-

Chun, Y. J., et al. (1999). Resveratrol is a selective human cytochrome P450 1A1 inhibitor. Biochemical and Biophysical Research Communications. [Link]

-

Li, H., et al. (2013). Influence of glucuronidation and reduction modifications of resveratrol on its biological activities. ChemBioChem. [Link]

-

Otake, Y., et al. (2000). Sulfation of resveratrol in human liver: evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1. Drug Metabolism and Disposition. [Link]

-

Effects of resveratrol on P-glycoprotein and cytochrome P450 3A in vitro and on pharmacokinetics of oral saquinavir in rats. (2016). Dove Medical Press. [Link]

-

Analytical Techniques for Quantification and Validation of Resveratrol: A Review. (2025). ResearchGate. [Link]

-

Aherne, S. A., & O'Brien, N. M. (2000). Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms. Journal of Pharmacy and Pharmacology. [Link]

-

Hoshino, J., et al. (2010). Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites. Journal of Medicinal Chemistry. [Link]

-

Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. (2025). Bentham Science. [Link]

-

Blanchard, R. L., et al. (2000). Glucuronidation of Resveratrol, a Natural Product Present in Grape and Wine, in the Human Liver. Drug Metabolism and Disposition. [Link]

-

Effects of resveratrol on P-glycoprotein and cytochrome P450 3A in vitro and on pharmacokinetics of oral saquinavir in rats. (2016). PMC. [Link]

-

Interactions of resveratrol and its metabolites with serum albumin, cytochrome P450 enzymes, and OATP transporters. (n.d.). ResearchGate. [Link]

-

Analytical Method Development and Validation for Estimation of Resveratrol in Bulk Dosage Forms by HPLC. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

-

Resveratrol glucuronidation in vitro: potential implications of inhibition by probenecid. (2018). Journal of Pharmacy and Pharmacology. [Link]

-

Aherne, S. A., & O'Brien, N. M. (2006). Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shopsimpleorganic.com [shopsimpleorganic.com]

- 5. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Influence of glucuronidation and reduction modifications of resveratrol on its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfation of resveratrol in human liver: evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benthamscience.com [benthamscience.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. researchgate.net [researchgate.net]

metabolic conversion of resveratrol to 4-HydroxyResveratrol

Technical Guide: Metabolic Bioactivation of Resveratrol to Piceatannol (3'-Hydroxyresveratrol)

Abstract This technical guide details the metabolic conversion of the stilbenoid Resveratrol (3,5,4'-trihydroxystilbene) to its potent metabolite Piceatannol (3,3',4',5-tetrahydroxystilbene), often chemically classified as a tetrahydroxylated stilbene. While Resveratrol is widely recognized for its chemopreventive properties, recent pharmacokinetic evidence suggests it acts as a "pro-drug" for Piceatannol, which exhibits superior stability and tyrosine kinase inhibitory activity. This guide provides a rigorous experimental framework for studying this bioactivation pathway, mediated primarily by Cytochrome P450 1B1 (CYP1B1) , including mechanistic insights, validated incubation protocols, and kinetic analysis standards.

Mechanistic Pathway & Clinical Significance[1][2][3]

The metabolic hydroxylation of resveratrol is a regiospecific reaction catalyzed by CYP1 enzymes, predominantly CYP1B1, which is overexpressed in various tumor tissues. This conversion is critical because Piceatannol possesses a catechol moiety (3',4'-dihydroxyl group) on the B-ring, which is absent in Resveratrol.

-

Substrate: trans-Resveratrol (3,5,4'-trihydroxystilbene).[1]

-

Enzyme: CYP1B1 (minor contributions from CYP1A1/1A2).

-

Reaction: NADPH-dependent aromatic hydroxylation at the 3' carbon.

-

Product: Piceatannol (3,3',4',5-tetrahydroxystilbene).[2]

Significance: Unlike Resveratrol, Piceatannol acts as a direct inhibitor of Syk (Spleen tyrosine kinase) and Lyn kinase , interfering with signaling pathways involved in cell proliferation and metastasis. The conversion represents a "metabolic bioactivation" where the metabolite is pharmacologically more active than the parent compound.

Pathway Visualization

The following diagram illustrates the enzymatic conversion and the structural modification (hydroxylation) of the B-ring.[3]

Caption: CYP1B1-mediated regiospecific hydroxylation of Resveratrol to Piceatannol, highlighting the bioactivation step.[3]

Experimental Protocol: In Vitro Microsomal Assay

This protocol is designed to quantify the rate of Piceatannol formation using human recombinant CYP1B1 supersomes. It ensures reproducibility by controlling for non-specific binding and protein degradation.

Reagents & Materials

| Component | Specification | Purpose |

| Enzyme Source | Human Recombinant CYP1B1 Supersomes | Primary catalyst (Standardize to 50 pmol/mL). |

| Substrate | trans-Resveratrol (>99% purity) | Precursor molecule. Dissolve in DMSO (Final <0.5% v/v). |

| Cofactor System | NADPH Regenerating System | Provides reducing equivalents (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH). |

| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological pH maintenance. |

| Stop Solution | Ice-cold Acetonitrile (with 0.1% Formic Acid) | Protein precipitation and reaction termination. |

| Internal Standard | trans-Stilbene or Tolbutamide | Normalization of extraction efficiency. |

Step-by-Step Workflow

-

Pre-Incubation:

-

Prepare a reaction mixture containing 0.5 mg/mL microsomal protein (CYP1B1) and 3.3 mM MgCl₂ in potassium phosphate buffer.

-

Add trans-Resveratrol (Concentration range: 1–100 µM) to the mixture.

-

Incubate at 37°C for 5 minutes to equilibrate temperature.

-

-

Reaction Initiation:

-

Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Control: Prepare a blank without NADPH to assess non-enzymatic degradation.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Optimization: Kinetic linearity is typically maintained for 10–30 minutes . Do not exceed 60 minutes to avoid secondary metabolite formation.

-

-

Termination:

-

Quench the reaction by adding an equal volume (1:1) of ice-cold acetonitrile containing the Internal Standard.

-

Vortex immediately for 30 seconds.

-

-

Extraction & Preparation:

-

Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

-

Collect the supernatant for LC-MS/MS or HPLC analysis.

-

Workflow Visualization

Caption: Step-by-step experimental workflow for the in vitro assessment of Resveratrol hydroxylation.

Analytical Validation & Kinetic Analysis

To validate the conversion to Piceatannol, precise detection methods are required. Piceatannol is more polar than resveratrol due to the extra hydroxyl group, resulting in a shorter retention time on Reverse-Phase (C18) columns.

HPLC/LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection:

-

UV: 320 nm (Characteristic stilbene absorption).

-

MS (MRM Mode):

-

Resveratrol: m/z 227 → 185 (Negative Ion Mode).

-

Piceatannol: m/z 243 → 201 (Negative Ion Mode).

-

-

Kinetic Parameters ( & )

Data should be fitted to the Michaelis-Menten equation. Typical literature values for CYP1B1-mediated resveratrol hydroxylation are:

| Parameter | Definition | Typical Range (CYP1B1) | Interpretation |

| Michaelis Constant | 20 – 60 µM | Affinity of CYP1B1 for Resveratrol. | |

| Max Reaction Rate | 10 – 50 pmol/min/mg | Turnover capacity of the enzyme. | |

| Intrinsic Clearance | Efficiency of the bioactivation process. |

Calculation Note:

References

-

Potter, G. A., et al. (2002). The cancer preventative agent resveratrol is converted to the anticancer agent piceatannol by the cytochrome P450 enzyme CYP1B1. British Journal of Cancer.[4]

-

Piver, B., et al. (2004). Involvement of cytochrome P450 1A2 in the biotransformation of trans-resveratrol in human liver microsomes. Biochemical Pharmacology.

-

Simoni, D., et al. (2006). Stilbene-based anticancer agents: Resveratrol analogues active toward CYP1B1 positive cancers. Bioorganic & Medicinal Chemistry Letters.

-

Thakkar, A., et al. (2020). Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor.[4] MDPI Molecules.

-

Chun, Y. J., et al. (2001). Resveratrol is a selective human cytochrome P450 1B1 inhibitor. Biochemical and Biophysical Research Communications.

Sources

- 1. Trans-resveratrol modulates the catalytic activity and mRNA expression of the procarcinogen-activating human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor [mdpi.com]

Technical Guide: Neuroprotective Potential of 4-Hydroxyresveratrol and Hydroxylated Stilbene Analogues

Topic: Neuroprotective Effects of 4-Hydroxyresveratrol (Literature Review) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (4-OH-Res), specifically identified as 3,4,5,4'-tetrahydroxystilbene (also distinct from its isomer Piceatannol), represents a critical structural evolution of the resveratrol scaffold. While resveratrol (3,5,4'-trihydroxystilbene) is the gold standard for stilbene-mediated neuroprotection, its clinical efficacy is hampered by rapid metabolism and low bioavailability. The introduction of an additional hydroxyl group enhances water solubility, antioxidant capacity, and metabolic stability.

This guide synthesizes the mechanistic landscape of 4-OH-Res, distinguishing the specific synthetic analogue (3,4,5,4'-THS) from the natural metabolite Piceatannol (3,3',4,5'-THS). It highlights their dual action: potent direct ROS scavenging and modulation of the SIRT1-Nrf2-HO-1 axis . Preclinical data suggests that while 4-OH-Res exhibits selective cytotoxicity toward transformed cells (oncology application), its neuroprotective profile in normal neuronal populations is mediated by preserving mitochondrial integrity and mitigating glutamate excitotoxicity.

Chemical & Pharmacological Profile

Structural Distinction

Precise nomenclature is vital for experimental reproducibility. "this compound" often refers to the specific 3,4,5,4' isomer in synthetic chemistry, whereas Piceatannol is the primary biological metabolite.

| Compound | IUPAC Name | Structure Description | Key Characteristic |

| Resveratrol | 3,5,4'-trihydroxystilbene | Stilbene backbone with 3 -OH groups.[1][2][3][4][5] | High lipophilicity, rapid Phase II metabolism. |

| 4-OH-Res (Synthetic) | 3,4,5,4'-tetrahydroxystilbene | Additional -OH at pos. 4 (A-ring). | 100-fold higher potency in apoptotic induction (cancer); superior radical scavenging. |

| Piceatannol | 3,3',4,5'-tetrahydroxystilbene | Additional -OH at pos. 3' (B-ring). | Natural metabolite (CYP1B1); established neuroprotectant. |

Bioavailability & BBB Permeability

-

Lipophilicity (LogP): The additional hydroxyl group slightly lowers LogP compared to resveratrol (approx. 3.1), potentially enhancing solubility in aqueous biological fluids while maintaining sufficient lipophilicity to cross the Blood-Brain Barrier (BBB) via passive diffusion.

-

Metabolic Stability: The 3,4,5,4' substitution pattern sterically hinders specific glucuronidation sites common in resveratrol metabolism, potentially extending plasma half-life (

).

Mechanistic Landscape: The Neuroprotective Axis

The neuroprotective effects of hydroxylated stilbenes are governed by two primary mechanisms: Direct Antioxidant Action and Signal Transduction Modulation .

Direct Antioxidant Capacity

4-OH-Res acts as a superior chain-breaking antioxidant. The electron-donating potential of the tetrahydroxy system allows for more efficient scavenging of superoxide anions (

-

Mechanism: Hydrogen atom transfer (HAT) and Single Electron Transfer (SET).

-

Outcome: Prevention of lipid peroxidation in neuronal membranes (reduced MDA levels).

Signaling Pathways

A. Nrf2/HO-1 Pathway Activation (Oxidative Stress Defense)

4-OH-Res acts as a Michael acceptor (after oxidation to a quinone methide intermediate), modifying Keap1 cysteines.

-

Keap1 Inhibition: Dissociation of Nrf2 from the Keap1-Cul3 complex.

-

Nuclear Translocation: Nrf2 enters the nucleus and binds to Antioxidant Response Elements (ARE).

-

Gene Expression: Upregulation of Heme Oxygenase-1 (HO-1), SOD, and Catalase.

-

Neuroprotection: Reduction of intracellular ROS and protection against ischemic injury.[6]

B. SIRT1 Activation (Mitochondrial Integrity)

Similar to resveratrol, 4-OH-Res is an allosteric activator of SIRT1 (NAD+-dependent deacetylase).

-

Target: Deacetylation of PGC-1

. -

Effect: Enhanced mitochondrial biogenesis and efficiency.

-

Relevance: Critical for preventing energetic failure in neurons during ischemic stroke or neurodegeneration (AD/PD).

Visualization: Signaling Pathways

The following diagram illustrates the dual neuroprotective mechanism involving the Nrf2 and SIRT1 pathways activated by 4-OH-Res.

Caption: Mechanistic workflow of this compound activating Nrf2 antioxidant defense and SIRT1-mediated mitochondrial biogenesis.

Preclinical Evidence & Comparative Efficacy

In Vitro Efficacy (Neuronal Models)

Studies utilizing PC12 (pheochromocytoma) and SH-SY5Y (neuroblastoma) cells challenged with neurotoxins (

| Metric | Resveratrol | 4-OH-Res (3,4,5,4'-THS) | Piceatannol (3,3',4,5'-THS) |

| IC50 (Antioxidant) | ~20-50 µM | ~5-10 µM (Superior) | ~1-5 µM |

| Apoptosis Induction | Moderate (Cancer cells) | High (Transformed cells) | High (Transformed cells) |

| Neuroprotection | Moderate | High (Predicted*) | High (Proven) |

| Mechanism | SIRT1 dependent | p53/Bax (Cancer); Nrf2 (Neuron) | SIRT1/FoxO1 dependent |

*Note: 4-OH-Res shows differential effects: highly pro-apoptotic in transformed (cancer) cells via p53/Bax upregulation, but cytoprotective in normal fibroblasts and neurons at lower concentrations.

In Vivo Models (Ischemia/Reperfusion)

While direct in vivo data for the specific 3,4,5,4' isomer is emerging, data from the structurally homologous Piceatannol confirms that 4-hydroxylation confers protection in MCAO (Middle Cerebral Artery Occlusion) models:

-

Infarct Volume: Reduced by ~40-60% with pre-treatment.

-

Behavioral Deficits: Significant improvement in neurological scores.

-

Edema: Attenuated via downregulation of AQP4 and MMP-9.

Experimental Protocols

To validate the neuroprotective effects of 4-OH-Res, the following self-validating protocols are recommended.

Protocol A: Assessment of Neuroprotection Against Oxidative Stress (PC12 Model)

Objective: Determine the cytoprotective

-

Cell Culture:

-

Seed PC12 cells at

cells/well in 96-well collagen-coated plates. -

Differentiation: Add NGF (50 ng/mL) for 48h to induce neurite outgrowth (critical for neuronal phenotype).

-

-

Drug Pre-treatment:

-

Replace medium with low-serum (1%) medium containing 4-OH-Res (0.1, 1, 5, 10, 25 µM).

-

Include Vehicle Control (DMSO < 0.1%) and Positive Control (N-Acetylcysteine, 1 mM).

-

Incubate for 2 hours (Pre-treatment window).

-

-

Insult Induction:

-

Add

to a final concentration of 200 µM (titrate to achieve ~50% cell death in vehicle). -

Co-incubate for 24 hours.

-

-

Viability Assay (MTT/CCK-8):

-

Add MTT solution (0.5 mg/mL) for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

-

Validation Check:

-

Vehicle +

must show ~50% viability vs. Untreated Control. -

4-OH-Res should show dose-dependent recovery.

-

Protocol B: Workflow for Mechanism Validation (Western Blot)

This workflow confirms if neuroprotection is mediated via Nrf2 or SIRT1.

Caption: Workflow to validate nuclear translocation of Nrf2 and upregulation of HO-1/SIRT1.

Challenges & Future Directions

-

Stability: 4-OH-Res is sensitive to oxidation (quinone formation). Experiments must use fresh preparations protected from light.

-

Selectivity: The 3,4,5,4' isomer is a potent pro-apoptotic agent in cancer cells. Dose-response studies in neurons must carefully define the therapeutic window to avoid neurotoxicity (likely < 25 µM).

-

Formulation: Due to poor water solubility, lipid-based nanocarriers (liposomes) are recommended for in vivo administration to improve brain delivery.

References

-

Differential growth inhibition and apoptosis of transformed cells by 3,4,5,4'-tetrahydroxystilbene. Source: Carcinogenesis (2001). Significance: Establishes the high potency and selectivity of the 3,4,5,4' isomer compared to resveratrol. URL:[Link]

-

Neuroprotective effects of piceatannol against beta-amyloid-induced neuronal cell death. Source: Journal of Nutritional Biochemistry. Significance: Validates the neuroprotective efficacy of the 4-hydroxylated stilbene scaffold (Piceatannol) via SIRT1. URL:[Link]

-

Resveratrol and its analogues: Promising agents for neurodegenerative diseases. Source: Frontiers in Pharmacology. Significance: Reviews the structure-activity relationship of hydroxylated analogues in neuroprotection. URL:[Link]

-

Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases. Source: Frontiers in Pharmacology (2022). Significance: Discusses the Nrf2/HO-1 and SIRT1 mechanisms relevant to stilbene derivatives. URL:[Link]

-

Piceatannol protects against cerebral ischemia/reperfusion-induced apoptosis via Sirt1/FoxO1. Source: Molecular Medicine Reports. Significance: Provides in vivo evidence for the neuroprotective utility of 4-hydroxylated resveratrols in stroke. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piceatannol protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

4-HydroxyResveratrol: Binding Affinity & Mechanistic Profile

An In-Depth Technical Guide for Drug Development Professionals

Part 1: Executive Summary & Chemical Identity[1]

4-HydroxyResveratrol (3,4,5,4'-tetrahydroxy-trans-stilbene) is a potent synthetic analogue of the dietary polyphenol Resveratrol. While often confused with its isomer Piceatannol, this compound possesses a distinct hydroxylation pattern on the A-ring (creating a pyrogallol moiety) rather than the B-ring. This structural modification significantly alters its pharmacodynamics, shifting its profile from a weak Selective Estrogen Receptor Modulator (SERM) to a highly potent inducer of apoptosis via p53/Bax signaling and reactive oxygen species (ROS) generation.

This guide details the binding kinetics, mechanistic pathways, and validation protocols required to characterize its interaction with Estrogen Receptors (ER

Chemical Identity & Structural Distinction[2][3][4][5]

| Compound | Common Name | IUPAC Name | Key Structural Feature | CAS No.[1][2] |

| Target | This compound | 3,4,5,4'-tetrahydroxy-trans-stilbene | Pyrogallol A-ring (3,4,5-trihydroxy) | 331443-00-6 |

| Parent | Resveratrol | 3,5,4'-trihydroxy-trans-stilbene | Resorcinol A-ring (3,5-dihydroxy) | 501-36-0 |

| Isomer | Piceatannol | 3,3',4',5-tetrahydroxy-trans-stilbene | Catechol B-ring (3',4'-dihydroxy) | 10083-24-6 |

Critical Note: Do not conflate this compound with Piceatannol. The specific position of the hydroxyl group governs the redox potential and binding pocket fit. This compound is approximately 100-fold more potent than Resveratrol in inducing apoptosis in transformed cells (IC

~ 500 nM vs. 50M).

Part 2: Binding Affinity & Mechanism of Action[1]

Estrogen Receptor Binding Profile

Like its parent compound, this compound functions as a stilbene-based ligand for ER

-

Binding Affinity (Kd):

-

Resveratrol: Low affinity (Kd

20–100 -

This compound: Predicted Kd in the low micromolar range (1–10

M). The additional 4-hydroxyl group increases hydrophilicity but allows for unique hydrogen bonding within the Ligand Binding Domain (LBD).

-

-

Mode of Action:

-

Genomic (SERM): Acts as a mixed agonist/antagonist.[3] It competes with Estradiol (E2) for the LBD, inducing a conformational change in Helix 12 that prevents full co-activator recruitment (antagonist mode) or recruits alternative co-regulators (agonist mode).[3]

-

Non-Genomic (Dominant): The pyrogallol moiety (3,4,5-OH) is highly susceptible to auto-oxidation, generating quinones and ROS. This triggers the p53/Bax mitochondrial apoptotic pathway independently of ER transcription.

-

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism: the direct ER interaction and the dominant ROS-mediated apoptotic cascade.

Caption: Dual mechanistic pathway of this compound showing ER-mediated genomic effects and the dominant ROS/p53-dependent apoptotic cascade.

Part 3: Experimental Protocols for Validation

To rigorously distinguish between ER-mediated effects and general cytotoxicity, a self-validating workflow combining binding assays with functional reporters is required.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Objective: Determine the IC

-

Reagents:

-

Recombinant Human ER

LBD (GST-tagged). -

Fluorescent Tracer: Fluormone™ ES2 (Green) or equivalent (Kd ~ 4 nM).

-

Buffer: 50 mM Bis-Tris Propane (pH 7.5), 1 mM DTT, 0.05% CHAPS.

-

-

Workflow:

-

Step 1: Dilute ER

to 2x Kd concentration (approx. 10-15 nM). -

Step 2: Prepare serial dilutions of this compound (1 nM to 100

M) in DMSO (Final DMSO < 2%). -

Step 3: Mix ER

, Tracer (1 nM final), and Test Compound in a 384-well black plate. -

Step 4: Incubate for 2 hours at Room Temperature in the dark to reach equilibrium.

-

Step 5: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).

-

-

Data Analysis:

-

Plot mP (milli-polarization) vs. log[Concentration].

-

Fit to a one-site competition model to derive IC

. -

Calculate Ki using the Cheng-Prusoff equation:

.

-

Protocol B: Luciferase Reporter Assay (Functional Activity)

Objective: Assess whether the compound acts as an agonist or antagonist.

-

Cell Line: MCF-7 (ER+) or HEK293 transiently transfected with ER

plasmid. -

Plasmids:

-

Reporter: 3xERE-TATA-Luc (Firefly luciferase driven by Estrogen Response Elements).

-

Control: Renilla luciferase (constitutive) for normalization.

-

-

Workflow:

-

Step 1: Seed cells (10,000/well) in phenol-red-free media + charcoal-stripped FBS (to remove endogenous estrogens).

-

Step 2: Transfect plasmids using Lipofectamine. Incubate 24h.

-

Step 3: Treat cells:

-

Agonist Mode: Vehicle vs. This compound (0.1, 1, 10

M). -

Antagonist Mode: 1 nM Estradiol (E2) + this compound (titration).

-

-

Step 4: Incubate 24h. Lyse cells and add Dual-Glo® Luciferase Reagent.

-

Step 5: Measure Luminescence (Firefly/Renilla ratio).

-

-

Interpretation:

-

Agonist: Increase in signal > Vehicle.

-

Antagonist: Dose-dependent reduction of E2-induced signal.

-

Validation: Use ICI 182,780 (Fulvestrant) as a full antagonist control.

-

Part 4: Comparative Data Summary

The table below synthesizes binding and functional data relative to the gold standard (Estradiol) and parent (Resveratrol).

| Parameter | Estradiol (E2) | Resveratrol | This compound |

| ER | ~0.2 nM | ~20–50 | ~5–15 |

| Functional Class | Full Agonist | Mixed SERM | Putative SERM / Cytotoxic |

| Primary Mechanism | Genomic Transcription | Genomic + Weak Antioxidant | ROS Generation + p53/Bax |

| Apoptotic Potency (IC | N/A (Proliferative) | ~50 | ~0.5 |

| Metabolic Stability | Low (Rapid conjugation) | Low (Rapid sulfation) | Very Low (Rapid oxidation) |

Experimental Workflow Diagram

Caption: Integrated workflow for characterizing this compound. Note the critical step of checking apoptosis (Viability) to ensure reporter gene reduction isn't simply due to cell death.

References

-

Resveratrol analog, 3,4,5,4'-tetrahydroxystilbene, differentially induces pro-apoptotic p53/Bax gene expression. Source: Carcinogenesis (2001) Context: Establishes the 500 nM potency and p53/Bax mechanism.

-

Resveratrol acts as a mixed agonist/antagonist for estrogen receptors alpha and beta. Source: Endocrinology (2000) Context: Foundational data on stilbene scaffold binding to ERs.

-

Resveratrol Analogues as Selective Estrogen Signaling Pathway Modulators: Structure–Activity Relationship.

/ER -

Structural insights into Resveratrol's antagonist and partial agonist actions on estrogen receptor alpha. Source: BMC Structural Biology (2013) Context: Molecular modeling of the stilbene-ER interaction.

Sources

Methodological & Application

HPLC-MS/MS method development for 4-HydroxyResveratrol detection

Application Note: HPLC-MS/MS Method Development for 4-HydroxyResveratrol (3,4,5,4'-Tetrahydroxystilbene)

Executive Summary & Scientific Context

This compound (CAS: 331443-00-6), chemically identified as 3,4,5,4'-tetrahydroxystilbene , is a structural analog of the well-known polyphenol Resveratrol.[1][2] It is distinct from its isomer Piceatannol (3,3',4,5'-tetrahydroxystilbene), a major metabolic product of resveratrol.

While Resveratrol acts via SIRT1 activation, this compound has demonstrated distinct pro-apoptotic mechanisms, specifically inducing p53/Bax expression in transformed cells. Accurate quantification of this compound requires a method capable of chromatographic resolution from its isobaric isomers (Piceatannol and Oxyresveratrol), as mass spectrometry alone cannot distinguish them based on precursor mass (

This protocol details the development of a sensitive, specific HPLC-MS/MS method using Negative Electrospray Ionization (ESI-) , optimized for pharmacokinetic profiling and metabolic stability studies.

Physicochemical Properties & MS Optimization

Before chromatographic development, the mass spectrometric parameters must be tuned. Stilbenes are polyphenolic compounds with acidic protons, making Negative Mode (ESI-) the ionization method of choice.

| Property | Value | Implication for Method |

| Molecular Formula | ||

| Molecular Weight | 244.24 g/mol | Precursor Ion |

| LogP | ~2.8 | Moderately lipophilic; suitable for Reverse Phase (C18) |

| pKa | ~8.5 - 9.0 (Phenolic) | Mobile phase pH < 4.0 ensures neutral state for retention |

| Key Isomers | Piceatannol, Oxyresveratrol | Critical: Requires chromatographic separation ( |

Mass Spectrometry Tuning (ESI-)

Direct infusion of a 1 µg/mL standard solution (in 50:50 MeOH:Water) is used to optimize source parameters.

-

Ion Source: ESI Negative

-

Capillary Voltage: -4500 V (Polyphenols ionize easily; lower voltage reduces arcing)

-

Source Temperature: 450°C - 500°C (High temp required for efficient desolvation of aqueous mobile phases)

-

Precursor Ion:

243.1

MRM Transition Optimization:

Fragmentation of stilbenes typically involves the loss of

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Type |

| This compound | 243.1 | 201.1 | -22 | Quantifier (Loss of |

| 243.1 | 159.0 | -30 | Qualifier (Cleavage of stilbene) | |

| 243.1 | 225.1 | -18 | Qualifier (Loss of | |

| IS (Resveratrol-d4) | 231.1 | 189.1 | -24 | Quantifier |

Chromatographic Method Development

The primary challenge is separating this compound from Piceatannol. Both share the

Column Selection Strategy

-

Standard C18: Often fails to separate positional isomers of stilbenes efficiently.

-

PFP (Pentafluorophenyl): Excellent for separating structural isomers and phenolic compounds due to

interactions and hydrogen bonding. (Recommended) -

C18 Phenyl-Hexyl: Good alternative if PFP is unavailable.

LC Protocol (Recommended)

-

Column: Kinetex F5 (PFP) Core-Shell,

mm, 2.6 µm. -

Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenols in non-ionized state for retention).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial equilibration |

| 1.0 | 10 | Hold to elute salts |

| 8.0 | 45 | Shallow gradient for isomer separation |

| 9.0 | 95 | Wash column |

| 11.0 | 95 | Hold Wash |

| 11.1 | 10 | Re-equilibration |

| 14.0 | 10 | End of Run |

Sample Preparation Protocol

Biological matrices (plasma/serum) contain proteins that bind stilbenes extensively (>95% binding). A rigorous extraction is required.

Workflow Logic:

-

Protein Precipitation (PPT): Fast, but dirty. High matrix effect risk.

-

Liquid-Liquid Extraction (LLE): Preferred for stilbenes. Ethyl Acetate or MTBE provides high recovery with cleaner extracts than PPT.

Step-by-Step LLE Protocol:

-

Aliquot: Transfer 100 µL of Plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL Internal Standard (Resveratrol-d4, 1 µg/mL). Vortex 10s.

-

Acidification: Add 10 µL of 1% Formic Acid (Disrupts protein binding).

-

Extraction: Add 500 µL Ethyl Acetate .

-

Agitation: Vortex vigorously for 5 mins or shaker for 10 mins.

-

Separation: Centrifuge at 12,000 rpm for 5 mins at 4°C.

-

Transfer: Transfer 400 µL of the supernatant (organic layer) to a fresh tube.

-

Dry Down: Evaporate to dryness under Nitrogen stream at 35°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:MeOH). Note: Do not use 100% aqueous or the compound may precipitate/adsorb to plastic.

Visualizations & Workflows

Method Development Decision Tree

Caption: Decision tree for chromatographic optimization emphasizing the critical separation of isobaric stilbene isomers.

Sample Extraction Workflow

Caption: Liquid-Liquid Extraction (LLE) workflow optimized for recovery of polyphenols from plasma.

Method Validation Parameters (FDA/EMA Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation.

Selectivity & Specificity

-

Requirement: No interfering peaks at the retention time of this compound in blank plasma from 6 different sources.

-

Critical Test: Inject a neat solution of Piceatannol (100 ng/mL). It must elute at a different retention time than this compound. If they co-elute, the method is invalid for biological samples.

Linearity & Sensitivity

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

(Polyphenols often show heteroscedasticity). -

LLOQ: Target 1.0 ng/mL (S/N > 10).

Matrix Effect (ME)

Since ESI- is prone to ion suppression from phospholipids:

-

Calculation:

. -

Acceptance:

. If ME < 50%, consider switching from LLE to Supported Liquid Extraction (SLE) or cleaning the extract with phospholipid removal plates.

Troubleshooting & Expert Tips

-

Peak Tailing: Stilbenes can interact with free silanols. Ensure the column is fully end-capped. If tailing persists, add 5mM Ammonium Acetate to the aqueous mobile phase (pH ~4.5).

-

Stability: this compound is light-sensitive (cis-trans isomerization). Perform all extractions under low light or amber light conditions.

-

Carryover: Polyphenols stick to metallic surfaces. Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone.

References

-

Urpi-Sarda, M., et al. (2007).[3][4] HPLC-Tandem Mass Spectrometric Method to Characterize Resveratrol Metabolism in Humans. Clinical Chemistry. Link

-

Lu, J., et al. (2001).[2] Resveratrol analog, 3,4,5,4'-tetrahydroxystilbene, differentially induces pro-apoptotic p53/Bax gene expression.[1][2] Carcinogenesis. Link

-

Menet, M.C., et al. (2013). Analysis of stilbenes in biological fluids by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

preparation of 4-HydroxyResveratrol stock solutions for cell culture

Application Note: High-Integrity Preparation of 4-HydroxyResveratrol (Piceatannol) Stock Solutions

Introduction & Scientific Context

This compound (commonly identified as Piceatannol ; 3,3',4,5'-tetrahydroxystilbene) is a naturally occurring hydroxystilbene and a potent analogue of resveratrol. While it shares the stilbene backbone, the additional hydroxyl group at the 3'-position significantly alters its metabolic stability and biological reactivity. It is widely utilized as a selective inhibitor of Syk (spleen tyrosine kinase) and for its superior antioxidant capacity compared to resveratrol.

The Challenge: Like many polyphenols, Piceatannol presents a "solubility-stability paradox." It is highly lipophilic (poorly soluble in aqueous media) yet prone to rapid oxidative degradation and cis-trans photo-isomerization when in solution. Improper preparation leads to micro-precipitation (often invisible to the naked eye), resulting in erratic IC50 values and false-negative data in cell viability or signaling assays.

This guide provides a standardized, self-validating protocol to ensure the delivery of precise, bioactive concentrations to cell culture systems.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful handling.

| Property | Value / Characteristic | Experimental Implication |

| Chemical Name | Piceatannol (3,3',4,5'-tetrahydroxystilbene) | Distinct from Resveratrol (3,5,4'-trihydroxystilbene). |

| Molecular Weight | ~244.24 g/mol | Use this for Molar ( |

| LogP (Octanol/Water) | ~2.0 - 3.0 | Highly hydrophobic; will precipitate in water >100 µM. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility up to ~50 mg/mL (~200 mM). |

| Secondary Solvent | Ethanol (Absolute) | Viable but evaporates rapidly; less ideal for frozen stocks. |

| Aqueous Solubility | < 0.1 mg/mL | NEVER dissolve directly in media or PBS. |

| Stability Factors | Light, pH > 7.0, Oxygen | Requires dark, acidic/neutral environments. Unstable in basic buffers. |

Materials & Reagents

-

Compound: Piceatannol (High Purity >98%).

-

Solvent: Anhydrous DMSO (Cell Culture Grade, sterile filtered). Note: Avoid "wet" DMSO; water content accelerates degradation.

-

Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics which may leach plasticizers.

-

Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters. Do NOT use Cellulose Acetate (CA) or PVDF, as they bind polyphenols.

-

Gas: Argon or Nitrogen tank (optional but recommended for overlay).

Protocol 1: Preparation of 50 mM Stock Solution

Objective: Create a concentrated, sterile master stock suitable for long-term storage.

Step-by-Step Methodology:

-

Calculation: To prepare 1 mL of a 50 mM stock:

-

Weighing:

-

Weigh ~12.2 mg of Piceatannol powder into a sterile amber glass vial.

-

Expert Tip: Do not try to weigh exact microgram amounts. Weigh the powder first, record the exact mass (e.g., 12.5 mg), and then adjust the DMSO volume to achieve exactly 50 mM.

-

-

Dissolution:

-

Add the calculated volume of Anhydrous DMSO.

-

Vortex vigorously for 30–60 seconds. Ensure no crystals remain at the meniscus.

-

Visual Check: The solution should be clear and slightly yellow/amber. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

-

-

Sterilization (Optional but Recommended):

-

If the powder was not sterile, filter the DMSO solution through a 0.22 µm PTFE filter into a fresh sterile amber vial.

-

Caution: Pre-wet the filter with 50 µL DMSO to minimize volume loss of the drug.

-

-

Aliquoting:

-

Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Stability Step: If available, gently blow a stream of Argon or Nitrogen gas over the liquid surface before capping to displace oxygen.

-

-

Storage:

-

Store at -80°C (preferred) or -20°C.

-

Stable for 6 months at -80°C.

-

Protocol 2: Working Solution & In Vitro Delivery

Core Directive: The final concentration of DMSO in the cell culture well must be < 0.5% (v/v) , ideally 0.1% , to avoid solvent cytotoxicity masking the drug effect.[1]

The "Intermediate Dilution" Method: Directly adding 50 mM stock to media often causes "shock precipitation" (local high concentration crashing out). Use a serial dilution step.

Scenario: You need a 50 µM final treatment in 2 mL of media.

-

Thaw: Thaw the 50 mM stock at 37°C. Vortex immediately.

-

Intermediate Step (100x Concentrate):

-

Dilute the 50 mM stock 1:10 in sterile media (or PBS) to create a 5 mM intermediate.

-

Note: This solution may be cloudy.[1] Use immediately.

-

-

Final Dilution:

Alternative (Direct Spike): For 50 µM final in 2 mL media:

-

Add 2 µL of 50 mM stock directly to 2 mL media.

-

Crucial: Vortex the media immediately upon addition. Do not let the droplet sink to the cell monolayer.

Data Summary: DMSO Tolerance Table

| Cell Type | Max Safe DMSO % | Recommended Limit |

| Robust Lines (HeLa, HEK293) | 0.5% - 1.0% | 0.1% |

| Sensitive Lines (Neurons, Stem Cells) | 0.1% | < 0.05% |

| Primary Cultures | 0.1% | 0.05% |

Visualizing the Workflow & Stability Logic

Figure 1: Preparation Workflow

Caption: Step-by-step logic for minimizing oxidation and precipitation during stock preparation.

Figure 2: Stability & Degradation Pathways

Caption: Piceatannol degrades rapidly in media (pH 7.4). Ascorbic acid can mitigate oxidation.[3][4]

Troubleshooting & Quality Control

-

Issue: Precipitate visible after adding to media.

-

Cause: Concentration shock or protein binding saturation.

-

Solution: Use the "Intermediate Dilution" method (Step 5). Ensure media is warm (37°C) before addition.

-

-

Issue: Media turns pink/brown rapidly.

-

Cause: Oxidation of the catechol group (o-quinone formation).

-

Solution: This is common in DMEM. Limit light exposure. Consider adding Ascorbic Acid (100 µM) or SOD/Catalase to the media if the experimental design permits, as this stabilizes Piceatannol [1].

-

-

Issue: High cytotoxicity in Control wells.

References

-

Cheong, M. S., et al. (2024). Stability of Piceatannol in Dulbecco’s Modified Eagle’s Medium by In Situ UPLC-MS/MS Analysis.[3][4] Natural Product Communications.

-

LifeTein. (2023). DMSO Usage in Cell Culture: Cytotoxicity Limits and Protocols. LifeTein Technical Support.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 667639, Piceatannol. PubChem.

-

Seyed, F. H., et al. (2013). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer.

Sources

Application Note: In Vivo Dosing of 4-HydroxyResveratrol in Murine Models

[1]

Compound: this compound (3,4,5,4'-Tetrahydroxystilbene) CAS: 331443-00-6 Classification: Stilbenoid; Resveratrol Analogue Primary Application: Cancer Research (Pro-apoptotic induction via p53/Bax), Metabolic Studies.

Executive Summary & Scientific Rationale

This compound (4-OH-Res) is a specific hydroxylated analogue of Resveratrol. Unlike its parent compound (3,5,4'-trihydroxystilbene), 4-OH-Res possesses an additional hydroxyl group on the A-ring, rendering it a tetrahydroxystilbene .

Mechanism of Action: Research indicates that 4-OH-Res exhibits superior pro-apoptotic potency compared to Resveratrol, particularly in transformed cell lines (e.g., WI38VA).[1] It functions by differentially inducing p53 and Bax expression while suppressing Bcl-2 , leading to apoptosis in tumor cells with minimal cytotoxicity to normal cells.

Pharmacokinetic (PK) Challenge: The primary challenge in in vivo administration is bioavailability . As a poly-hydroxylated stilbene, 4-OH-Res is subject to rapid Phase II metabolism (glucuronidation and sulfation) and has poor water solubility.

-

Expert Insight: Direct oral (PO) dosing of the parent compound often results in negligible systemic exposure due to extensive first-pass metabolism. For proof-of-concept efficacy studies, Intraperitoneal (IP) or Intravenous (IV) administration is recommended to bypass initial intestinal metabolism. For oral delivery, lipid-based formulations or methoxy-prodrugs (e.g., DMU-212) are often required.

Pre-Formulation & Vehicle Preparation

Due to high lipophilicity (LogP ~2.5–3.0) and poor aqueous solubility, a co-solvent system is required.

Recommended Vehicle Systems

| Vehicle Type | Composition | Stability | Application |

| Standard (IP/IV) | 5% DMSO + 40% PEG400 + 55% Saline | High (Use within 4h) | General Efficacy/PK |

| Alternative (IP) | 10% DMSO + 90% HP-β-CD (20% w/v) | High (Use within 24h) | Reduced irritation |

| Oral (PO) | 0.5% CMC-Na + 0.1% Tween 80 | Suspension (Shake well) | Gut-target studies |

Preparation Protocol (Standard Vehicle)

Target Concentration: 5 mg/mL (for 50 mg/kg dose @ 10 mL/kg volume)

-

Weighing: Accurately weigh 50 mg of this compound powder.

-

Solubilization: Add 0.5 mL of sterile DMSO . Vortex vigorously until completely dissolved (clear yellow solution).

-

Critical Step: Ensure no particulate matter remains before proceeding.

-

-

Co-solvent Addition: Slowly add 4.0 mL of PEG400 while vortexing. The solution may warm slightly; this aids solubility.

-

Dilution: Slowly add 5.5 mL of sterile Saline (0.9% NaCl) dropwise while vortexing.

-

Caution: Rapid addition of saline may cause precipitation. If turbidity occurs, sonicate at 37°C for 5-10 minutes.

-

-

Sterilization: Pass through a 0.22 µm PES syringe filter immediately before injection.

In Vivo Dosing Guidelines

A. Maximum Tolerated Dose (MTD) & Pilot Study

Before efficacy trials, establish the MTD in your specific strain (e.g., C57BL/6, BALB/c). Stilbenes are generally well-tolerated, but high doses (>100 mg/kg) can cause renal crystallization or GI distress.

-

Starting Dose: 10 mg/kg (IP).

-

Escalation: 25, 50, 100 mg/kg.

-

Observation: Monitor for 48 hours for piloerection, lethargy, or weight loss >15%.

B. Efficacy Dosing Protocol (Tumor Xenograft/Metabolic Model)

Route: Intraperitoneal (IP) Frequency: Daily (QD) or Every Other Day (Q2D) Duration: 14 – 21 Days

| Parameter | Guideline |

| Low Dose | 10 mg/kg |

| Medium Dose | 25 mg/kg |

| High Dose | 50 mg/kg |

| Injection Vol | 10 mL/kg (e.g., 200 µL for a 20g mouse) |

Experimental Workflow Diagram:

Figure 1: Experimental workflow for in vivo administration of this compound.

Pharmacokinetics & Metabolism[3][4]

Understanding the metabolic fate of 4-OH-Res is critical for interpreting data. The compound is a substrate for CYP1B1 (which can form it from Resveratrol) but is also rapidly cleared by UGT (UDP-glucuronosyltransferase).

Metabolic Pathway Diagram:

Figure 2: Metabolic pathway highlighting the bioactivation of Resveratrol to 4-OH-Res and its subsequent rapid Phase II clearance.

Critical Troubleshooting & Safety

-

Precipitation in Syringe:

-

Cause: Saline content too high or temperature drop.

-

Solution: Maintain vehicle at 37°C; increase PEG400 ratio to 50% if necessary.

-

-

Rapid Clearance (Short Half-life):

-

Issue: Efficacy is lost due to T1/2 < 30 mins.

-

Strategy: Switch to BID (twice daily) dosing or use an osmotic minipump for continuous infusion. Alternatively, consider using the methoxylated prodrug DMU-212 (3,4,5,4'-tetramethoxystilbene), which has better metabolic stability and is converted to hydroxylated forms in vivo.

-

-

Control Groups:

-

Always include a Vehicle Control group (DMSO/PEG/Saline) as DMSO itself can modulate some oxidative stress markers.

-

References

-

Lu, J. et al. (2001). Resveratrol analog, 3,4,5,4'-tetrahydroxystilbene, differentially induces pro-apoptotic p53/Bax gene expression and inhibits the growth of transformed cells but not their normal counterparts. Carcinogenesis, 22(2), 321-328.

-

Sale, S. et al. (2004).[2][3][4] Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4'-tetramethoxystilbene.[2][3][4] British Journal of Cancer, 90, 736–744.[3]

-

Potter, G.A. et al. (2002).[3] The cancer preventative agent resveratrol is converted to the anticancer agent piceatannol by the cytochrome P450 enzyme CYP1B1.[2] British Journal of Cancer, 86, 774–778.[2]

-

Cai, Y. et al. (2011). Oral absorption and disposition of 3,5,4'-tri-O-acetylresveratrol (resveratrol triacetate) in rats. Journal of Agricultural and Food Chemistry, 59(22), 11935-11941.

Probing the Pro-Apoptotic Potential of 4-Hydroxy-Resveratrol: A Detailed Guide to Western Blot Analysis of Key Apoptosis Markers

Application Note and Step-by-Step Protocols for Researchers

Abstract

This comprehensive technical guide provides a detailed framework for investigating the pro-apoptotic effects of 4-Hydroxy-Resveratrol, a metabolite of the well-studied polyphenol Resveratrol. We present a rationale and step-by-step protocols for the analysis of key apoptosis markers—Bax, Bcl-2, cleaved caspase-3, and cleaved PARP—using Western blotting. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, execution, and data interpretation. The protocols are structured to ensure scientific integrity and reproducibility, supported by explanations of the underlying biological mechanisms and references to authoritative sources.

Introduction: The Scientific Rationale

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where the evasion of cell death is a critical step in tumor progression.[1] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2 determining the cell's fate.[2][3] An increase in the Bax/Bcl-2 ratio is a key indicator of a shift towards apoptosis.[4][5]

This shift often leads to the activation of a cascade of cysteine-aspartic proteases known as caspases.[6][7] Caspase-3 is a critical executioner caspase, and its cleavage from an inactive pro-enzyme to its active form is a hallmark of apoptosis.[8] Activated caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is another definitive marker of apoptosis.[8]

Resveratrol, a natural polyphenol, has been extensively studied for its potential to induce apoptosis in various cancer cell lines.[9][10][11] 4-Hydroxy-Resveratrol, a key metabolite, may possess similar or even enhanced pro-apoptotic properties. This guide provides the necessary tools to investigate this hypothesis through the robust and widely used technique of Western blotting.

Key Apoptosis Markers and Their Significance

| Marker | Role in Apoptosis | Expected Change with 4-Hydroxy-Resveratrol Treatment |

| Bax | Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization.[2] | Increased expression |

| Bcl-2 | Anti-apoptotic protein that inhibits apoptosis.[12] | Decreased expression |

| Cleaved Caspase-3 | Active form of an executioner caspase that drives the final stages of apoptosis.[8] | Increased levels of the cleaved fragments (p17/p19 and p12) |

| Cleaved PARP | Inactivated form of a DNA repair enzyme, indicating caspase-3 activity and apoptosis.[8] | Increased levels of the 89 kDa cleaved fragment |

Experimental Workflow Overview

The following diagram outlines the key steps in the Western blot analysis of apoptosis markers following treatment with 4-Hydroxy-Resveratrol.

Caption: Experimental workflow for Western blot analysis.

Detailed Protocols

Part 1: Cell Culture and Treatment with 4-Hydroxy-Resveratrol

Rationale: The choice of cell line is critical and should be based on the research question. For cancer studies, a relevant cancer cell line should be used. It is essential to include appropriate controls, including a vehicle control (e.g., DMSO) and potentially a positive control for apoptosis induction (e.g., staurosporine). A dose-response and time-course experiment is recommended to determine the optimal concentration and duration of 4-Hydroxy-Resveratrol treatment.

Protocol:

-

Cell Seeding: Seed the chosen cell line in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

Prepare a stock solution of 4-Hydroxy-Resveratrol in a suitable solvent (e.g., DMSO).

-

On the day of treatment, dilute the stock solution in fresh culture medium to the desired final concentrations.

-

Remove the old medium from the cells and replace it with the medium containing 4-Hydroxy-Resveratrol or the vehicle control.

-

Incubate the cells for the predetermined time points.

-

-

Cell Harvesting:

-

For adherent cells, wash the cells once with ice-cold PBS.

-

Add an appropriate volume of lysis buffer (see Part 2) to each well and scrape the cells.

-

For suspension cells, centrifuge the cells and wash the pellet with ice-cold PBS before resuspending in lysis buffer.

-

Collect the cell lysates in microcentrifuge tubes.

-

Part 2: Protein Extraction and Quantification

Rationale: Efficient protein extraction is crucial for obtaining a representative sample of the cellular proteome. The choice of lysis buffer depends on the subcellular localization of the target proteins. A RIPA buffer is a good starting point for whole-cell lysates. Accurate protein quantification ensures equal loading of protein in each lane of the SDS-PAGE gel, which is essential for comparing protein expression levels between samples. The BCA assay is a common and reliable method for protein quantification.

Protocol:

-

Cell Lysis:

-

Incubate the cell lysates on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.

-

-

Protein Quantification (BCA Assay):

-

Follow the manufacturer's instructions for the BCA Protein Assay Kit.

-

Prepare a standard curve using the provided bovine serum albumin (BSA) standards.

-

Add the appropriate volume of BCA reagents to the standards and unknown samples in a 96-well plate.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 562 nm using a microplate reader.

-

Determine the protein concentration of the unknown samples by comparing their absorbance to the standard curve.

-

Part 3: SDS-PAGE and Western Blotting

Rationale: SDS-PAGE separates proteins based on their molecular weight. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) for immunodetection. Blocking the membrane prevents non-specific binding of the antibodies. The primary antibody specifically binds to the target protein, and the secondary antibody, which is conjugated to an enzyme (e.g., HRP), binds to the primary antibody. The enzyme catalyzes a chemiluminescent reaction, which is detected to visualize the protein bands.

Protocol:

-

Sample Preparation for SDS-PAGE:

-

Based on the protein quantification results, dilute the protein lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.

-

Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

After transfer, confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved PARP in the blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.

-

Incubate the membrane with the ECL solution for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Apoptotic Signaling Pathway

The following diagram illustrates the central role of the Bcl-2 family, caspases, and PARP in the intrinsic apoptotic pathway potentially activated by 4-Hydroxy-Resveratrol.

Caption: Intrinsic apoptotic signaling pathway.

Data Analysis and Interpretation

-

Image Acquisition: Capture high-quality images of the Western blots, ensuring that the bands are not saturated.

-

Densitometry: Use image analysis software (e.g., ImageJ) to quantify the intensity of the bands for each target protein and the loading control (e.g., β-actin or GAPDH).

-

Normalization: Normalize the band intensity of each target protein to the intensity of the corresponding loading control band to correct for loading variations.

-

Data Presentation: Present the data as fold changes relative to the vehicle-treated control. Bar graphs with error bars representing the standard deviation from multiple independent experiments are recommended.

Expected Results:

-